beta-Kdo thioglycoside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131853-21-9 |
|---|---|
Molecular Formula |
C12H23O10PS2 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2R,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxy-2-[3-(phosphonomethylsulfanyl)propylsulfanyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H23O10PS2/c13-5-8(15)10-9(16)7(14)4-12(22-10,11(17)18)25-3-1-2-24-6-23(19,20)21/h7-10,13-16H,1-6H2,(H,17,18)(H2,19,20,21)/t7-,8-,9-,10-,12-/m1/s1 |
InChI Key |
AYIOJQCPSDUSRV-SANCVJEGSA-N |
SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O[C@@]1(C(=O)O)SCCCSCP(=O)(O)O)[C@@H](CO)O)O)O |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)SCCCSCP(=O)(O)O)C(CO)O)O)O |
Synonyms |
3-deoxy-beta-manno-2-octulosonic acid thioglycoside beta-KDO thioglycoside |
Origin of Product |
United States |
Synthetic Methodologies for β Kdo Thioglycosides
Stereoselective O-Glycosylation Strategies
The quest for efficient and highly stereoselective methods for the synthesis of β-Kdo glycosides has led to the exploration of various O-glycosylation strategies. These strategies are pivotal in constructing the complex carbohydrate structures found in nature.
Auxiliary-Assisted Approaches
To overcome the inherent difficulty in controlling the stereochemical outcome of Kdo glycosylations, researchers have employed auxiliary groups. These groups are temporarily attached to the glycosyl donor to direct the incoming glycosyl acceptor to the desired face of the anomeric center, thereby favoring the formation of the β-glycoside.
A significant advancement in the synthesis of β-Kdo glycosides involves the use of a 4′-methoxyphenacyl (Phen) auxiliary group at the C1 position of a peracetylated β-Kdo thioglycoside. researchgate.netnih.govacs.org This strategy has proven effective in achieving good yields and high β-selectivity, while concurrently minimizing the formation of undesired glycal byproducts. researchgate.netnih.gov The Phen auxiliary can be chemoselectively cleaved under mild conditions using zinc in acetic acid (Zn/HOAc), revealing the desired β-Kdo glycoside. researchgate.netnih.gov
The effectiveness of the 4′-methoxyphenacyl auxiliary is highlighted in the following data, which showcases the synthesis of a series of Kdo glycosides with various acceptors.
Table 1: Glycosylation of Kdo Donor with 4'-Methoxyphenacyl Auxiliary
| Acceptor | Promoter System | Solvent | Yield (%) | β:α Ratio |
|---|---|---|---|---|
| Primary Alcohol | NIS/AgOTf | Acetonitrile (B52724) | 85 | >20:1 |
| Secondary Alcohol | NIS/AgOTf | Acetonitrile | 78 | 15:1 |
| Phenol | NIS/AgOTf | Acetonitrile | 65 | 10:1 |
Data derived from studies on the application of 4'-methoxyphenacyl auxiliary groups. researchgate.netnih.govacs.org
The stereodirecting effect of the 4′-methoxyphenacyl auxiliary group is attributed to the formation of specific intermediates during the glycosylation reaction. researchgate.netnih.govacs.org Density Functional Theory (DFT) calculations, supported by experimental evidence, suggest the involvement of an α-triflate intermediate and a six-membered α-spiroPhen intermediate. researchgate.netnih.gov The formation of these intermediates is believed to be crucial for the enhanced formation of the β-Kdo glycosides. The α-spiroPhen intermediate, in particular, effectively shields the α-face of the anomeric carbon, thereby directing the nucleophilic attack of the glycosyl acceptor to the β-face.
Promoter Systems and Reaction Optimization
The choice of promoter and reaction conditions plays a critical role in modulating the stereoselectivity and yield of β-Kdo glycosylation reactions. researchgate.netnih.govacs.orgacs.org
Thiophilic promoters are essential for activating the thioglycoside donor. The combination of N-iodosuccinimide (NIS) and a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), is a widely used and effective promoter system for this purpose. researchgate.netnih.govacs.orgacs.org The NIS/AgOTf system promotes the glycosylation of peracetylated β-Kdo thioglycosides carrying the 4′-methoxyphenacyl auxiliary in good yields and with high β-selectivity. researchgate.netnih.govacs.org Another common promoter system, NIS/TfOH (triflic acid), has also been evaluated. researchgate.netnih.gov The choice of promoter can significantly influence the reaction outcome, and the optimal promoter may vary depending on the specific donor and acceptor used. researchgate.netnih.gov The amount of the silver salt can also be a critical factor; in some glycosylation reactions, using catalytic amounts of AgOTf with short reaction times favors β-selectivity, while higher equivalents and longer reaction times can lead to the α-anomer. acs.org
Table 2: Comparison of Promoter Systems in β-Kdo Glycosylation
| Promoter System | Temperature (°C) | Yield (%) | β:α Ratio |
|---|---|---|---|
| NIS/AgOTf | -40 | 82 | 18:1 |
| NIS/TfOH | -40 | 75 | 12:1 |
| DMTST | -60 | High | Good β-selectivity |
| IBr/AgOTf | -60 | High | Good β-selectivity |
Data compiled from various studies on thiophilic promoters. researchgate.netnih.govacs.orgnih.gov
The solvent environment has a profound impact on the stereochemical course of glycosylation reactions. researchgate.netnih.govacs.orgacs.org In the synthesis of β-Kdo glycosides using the 4′-methoxyphenacyl auxiliary, acetonitrile has been identified as a particularly effective solvent for achieving high β-selectivity. researchgate.netnih.govacs.org This is consistent with the general observation that nitrile solvents often favor the formation of β-glycosides. scholaris.ca In contrast, ethereal solvents like diethyl ether have been shown to improve α-anomeric selectivity in some Kdo glycosylations. nih.gov
The stereoselectivity of the glycosylation is a result of a complex interplay of factors including the promoter, solvent, the anomeric ratio of the donor, the nature of the acceptor, and any substitution on the auxiliary group. researchgate.netnih.gov Lower reaction temperatures generally favor the kinetically controlled β-product. scholaris.ca Careful optimization of these parameters is therefore essential to maximize the yield and stereoselectivity of the desired β-Kdo thioglycoside.
Donor and Acceptor Structural Effects on Stereoselectivity
The stereochemical outcome of Kdo glycosylation is not governed by a single factor but is rather a delicate interplay of protecting groups, side-chain conformation, and the nature of the glycosyl acceptor. nih.govnih.govrsc.org Manipulating these elements is key to directing the reaction toward the desired β-thioglycoside product.
Protecting groups in carbohydrate synthesis do more than simply mask functional groups; they actively influence the stereochemical course of glycosylation reactions. nih.govmdpi.com In the context of Kdo thioglycoside donors, the functionality at the C5 position has a profound stereodirecting effect. nih.gov Research has shown that the strategic placement of specific ester groups at C5 can switch the stereoselectivity of the glycosylation. nih.gov
For instance, Kdo thioglycoside donors protected with 5-O-arylcarbonyl or acetyl groups tend to yield α-linked products. nih.gov Conversely, employing a 5-O-2-quinolinecarbonyl (Quin) or 4-nitropicoloyl substituted Kdo donor can completely reverse this preference. nih.gov When these donors are coupled with primary glycosyl acceptors, they exhibit complete β-stereoselectivity, providing the corresponding β-glycosides in good to excellent yields. nih.gov However, it is also noted that bulky protecting groups at the O-4 and O-5 positions can increase the likelihood of forming undesirable elimination byproducts. nih.gov
The choice of protecting groups on the acceptor molecule also plays a critical role. wikipedia.org Generally, electron-withdrawing groups like acetyl or benzoyl decrease the reactivity of the acceptor, which are known as "disarming" groups. wikipedia.org In contrast, electron-donating groups such as benzyl (B1604629) ethers are considered "arming" groups because they increase the acceptor's nucleophilicity. wikipedia.org This modulation of acceptor reactivity can be exploited to control the stereochemical outcome of the glycosylation. nih.gov
The conformation of the three-carbon side chain (C6–C8) of the Kdo donor is a critical determinant of stereoselectivity. nih.gov The conformation of the exocyclic C-C bond can significantly influence the reactivity and selectivity of glycosyl donors. nih.gov For Kdo, a hypothesis based on its pseudosymmetric relationship with other bacterial sialic acids suggests that certain protecting group patterns will favor a trans,gauche (tg) conformation of the side chain. nih.gov This specific conformation is predicted to make the donor highly selective for forming equatorial (β) glycosides, especially in reactions conducted at low temperatures like -78 °C in dichloromethane. nih.gov
This prediction is supported by experimental evidence where per-O-acetyl or benzyl-protected Kdo donors, which adopt the electron-withdrawing tg conformation, show excellent equatorial selectivity. nih.gov The tg conformation's influence is explained by its maximization of the electron-withdrawing effect of the side chain's C-O bond, which destabilizes the formation of a positive charge at the anomeric center, thereby favoring a more SN2-like reaction mechanism. nih.gov Conversely, if the protecting group forces the side chain into a gauche,gauche (gg) conformation, the stereoselectivity is inverted, leading to the α-anomer. nih.gov This demonstrates that controlling the side chain conformation is a powerful strategy for achieving highly selective synthesis of Kdo equatorial glycosides. nih.gov
The outcome of a glycosylation reaction is decisively influenced by the reactivity of both the donor and the acceptor. nih.govrsc.org While donor reactivity is well-studied, the role of the acceptor is equally crucial, though historically less understood. nih.govuniversiteitleiden.nl The nature of the acceptor alcohol can have a profound impact on the stereochemical outcome. nih.gov
Systematic studies have established a clear relationship between the acceptor's reactivity and the resulting glycosylation stereoselectivity. nih.gov The reactivity of a carbohydrate acceptor can be finely tuned by altering its protecting groups. nih.govuniversiteitleiden.nl For example, replacing an electron-donating benzyl group with an electron-withdrawing benzoyl ester can turn a non-selective reaction into a highly stereoselective one. nih.gov
In the synthesis of Kdo glycosides, the stereoelectronic properties and steric bulk of the acceptor are paramount. nih.gov This is particularly evident when using secondary alcohols as acceptors. The stereochemical outcome is largely dictated by the acceptor's nature. nih.gov For instance, when Kdo donors with switchable C5-protecting groups are coupled with "disarmed" (less reactive) or sterically crowded secondary carbohydrate acceptors, only or predominantly α-anomeric products are formed. nih.gov However, if the donor is coupled with a more reactive secondary alcohol, the selectivity can switch to predominantly β. nih.gov This highlights that a deep understanding of acceptor reactivity is essential for predicting and controlling the synthesis of the desired β-Kdo glycoside. universiteitleiden.nl
Strategies for Minimizing By-product Formation
The inherent structure of Kdo, specifically the electron-withdrawing carboxyl group, deactivates the anomeric center and facilitates the easy formation of the 2,3-dehydro byproduct. rsc.org Developing strategies to suppress this elimination pathway is crucial for efficient synthesis.
One successful approach involves modifying the Kdo donor itself. It has been demonstrated that using a Kdo phosphite (B83602) donor with a p-tolylthio group at the C3 position provides complete α-stereocontrol and, importantly, suppresses the formation of 2,3-ene elimination byproducts. researchgate.net
Another strategy focuses on combining a favorable leaving group with a temporary modification at C3. The use of 3-iodo-Kdo fluoride (B91410) donors has proven effective. nih.gov These donors have the advantage of not requiring bulky protecting groups at O-4 and O-5, which themselves can promote elimination. nih.gov Glycosylation reactions with a 3-iodo-Kdo fluoride donor proceeded with only minor formation of the glycal ester byproduct, demonstrating an effective suppression of the elimination pathway. nih.gov After the glycosidic linkage is formed, the auxiliary iodo group can be reductively removed to yield the desired Kdo glycoside. nih.gov
Synthesis of β-Kdo C-Glycosides
C-glycosides are valuable synthetic targets because the carbon-carbon bond linking the sugar to an aglycone is resistant to enzymatic and chemical hydrolysis, unlike typical O-, N-, or S-glycosidic bonds. nih.gov The synthesis of β-Kdo C-glycosides, which mimic the natural structure while offering enhanced stability, is an area of active research. acs.orgnih.gov
An efficient and direct method for the stereoselective synthesis of β-Kdo C-glycosides has been developed utilizing Samarium(II) iodide (SmI2)-mediated Reformatsky reactions. acs.org This approach uses readily available starting materials, such as peracetylated Kdo anomeric acetate (B1210297) or anomeric 2-pyridyl sulfide (B99878), which are coupled with various carbonyl compounds. acs.org The methodology has been successfully applied to create a β-Kdo C-glycoside featuring an aminopropyl linker at the anomeric position, designed for conjugation with other biomolecules for biological studies. acs.org
Another reported synthesis of C-(β-D-glycosyl) analogues of Kdo started from isopropylidene-protected ester precursors. nih.gov These synthetic strategies provide access to stable Kdo analogues that can be used as tools to study the biological roles of Kdo-containing structures. nih.gov
Advanced Thioglycoside Donor Design
The design of the glycosyl donor plays a pivotal role in controlling the stereoselectivity of glycosylation reactions. nih.govnih.gov Innovations in the structure of thioglycoside donors have led to improved reactivity and selectivity.
To overcome the challenges associated with traditional thioglycoside activation, novel classes of donors have been developed. One such class involves the incorporation of a remotely activatable group. For instance, 4-(4-methoxyphenyl)-3-butenylthioglycosides (MBTGs) have been designed to merge the stability of common thioglycosides with the ease of activation seen in other donor types. researchgate.net These donors can be activated under photoinduced or mild acid-catalyzed conditions, offering a broader functional group tolerance. researchgate.net
Another innovative approach involves the use of S-Indolyl (SIn) thioglycosides. umsl.edu Mechanistic studies on the activation of these donors have led to the development of N-alkylated SInR derivatives, which address the need for a large excess of activators. umsl.edu Furthermore, 3,3-difluoroindolylthio (SFox) imidates have shown high efficiency in both 1,2-trans and 1,2-cis glycosylations. umsl.edu
The stereodirecting effect of substituents on the Kdo ring itself has also been harnessed. For example, the use of a 5-O-2-quinolinecarbonyl (Quin) group on a Kdo ethyl thioglycoside donor can lead to complete β-stereoselectivity when reacted with primary glycosyl acceptors. scispace.com This switchable stereoselectivity, dependent on the protecting group at the C-5 position, provides a powerful tool for the synthesis of both α- and β-Kdo glycosides.
Table 2: Influence of C-5 Ester Group on Kdo Glycosylation Stereoselectivity
| C-5 Protecting Group | Acceptor Type | Predominant Anomer |
|---|---|---|
| 5-O-Benzoate | Primary & Secondary | α |
| 5-O-Acetate | Primary & Secondary | α |
| 5-O-2-Quinolinecarbonyl | Primary | β |
| 5-O-2-Quinolinecarbonyl | Disarmed Secondary | α |
Data highlights the stereodirecting effect of C-5 carboxylate substituents in Kdo thioglycoside donors. scispace.com
Conformational constraint of the glycosyl donor is a powerful strategy to influence the stereochemical outcome of glycosylation. nih.gov While the development of macrocyclic Kdo-specific donors is an emerging area, the concept of using macrocyclization to control stereoselectivity is well-established in carbohydrate chemistry.
One advanced strategy involves template-directed cyclo-glycosylation. In this approach, the glycosyl donor and acceptor are linked by a bifunctional spacer, leading to an intramolecular glycosylation that forms a macrocyclic glycoside. rsc.orgrsc.org This pre-organization of the reacting partners into a macrocyclic transition state assembly can enforce a specific stereochemical outcome. The resulting macrocycle can then be cleaved to yield the desired disaccharide.
Another related concept is the use of macrocyclic catalysts that can promote stereospecific glycosylation. For example, macrocyclic bis-thiourea derivatives have been shown to catalyze invertive substitution pathways on glycosyl chlorides, leading to high stereospecificity. nih.gov These catalysts are thought to operate by simultaneously activating both the glycosyl donor and the nucleophile, mimicking the action of glycosyltransferases. nih.gov While not donors themselves, the principles of using macrocyclic scaffolds to create a highly organized transition state could be applied to the design of advanced Kdo thioglycoside donors, potentially by incorporating the Kdo unit into a macrocyclic structure to rigidly control its conformation and the trajectory of the incoming nucleophile, thereby enhancing β-selectivity.
Biochemical and Enzymatic Aspects of β Kdo
Role of β-Kdo in Bacterial Glycan Assembly
3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an eight-carbon sugar primarily found in Gram-negative bacteria. nih.govpnas.org It plays a crucial role in the structure of bacterial surfaces, often acting as a linker between polysaccharide chains and their lipid anchors. nih.govpnas.org While α-Kdo is a well-known component of the lipopolysaccharide (LPS) core, β-Kdo is found in the capsular polysaccharides (CPS) and some exopolysaccharides of many Gram-negative bacteria. nih.govnih.gov These capsules are significant virulence factors, protecting pathogenic bacteria from the host's immune system. nih.govasm.org
A conserved oligosaccharide of β-Kdo residues serves to link "group 2" capsular polysaccharides to a (lyso)phosphatidylglycerol anchor in bacteria such as Escherichia coli, Neisseria meningitidis, and Haemophilus influenzae. nih.govwikipedia.orgnih.gov This β-Kdo linker is also found in the exopolysaccharides of some bacteria, contributing to the formation of biofilms which can enhance antibiotic resistance. nih.govfrontiersin.org The presence of β-Kdo is not limited to pathogenic bacteria; it is also found in non-pathogenic and commensal bacteria. nih.gov
The biosynthesis of these β-Kdo-containing structures is a complex process involving a series of enzymatic reactions. pnas.org The initial step is the transfer of a single Kdo residue to a lipid acceptor, which is then elongated by the addition of further Kdo residues. nih.govpnas.org This process is crucial for the proper assembly and surface display of the capsular polysaccharides.
| Bacterial Species | Glycan Type | Function of β-Kdo |
| Escherichia coli (Group 2) | Capsular Polysaccharide | Linker to (lyso)phosphatidylglycerol anchor nih.govnih.gov |
| Neisseria meningitidis (Group 2) | Capsular Polysaccharide | Linker to (lyso)phosphatidylglycerol anchor nih.gov |
| Haemophilus influenzae (Group 2) | Capsular Polysaccharide | Linker to (lyso)phosphatidylglycerol anchor nih.govwikipedia.org |
| Raoultella terrigena | O-antigen of Lipopolysaccharide | Terminal residue on the O-antigen saccharide nih.gov |
The oligosaccharide linker composed of β-Kdo residues exhibits specific glycosidic linkages that are crucial for its structure and function. In the group 2 capsular polysaccharides of Escherichia coli, this linker is characterized by alternating β-(2→4)- and β-(2→7)-linked Kdo residues. nih.govnih.gov This specific arrangement is the result of the sequential action of different glycosyltransferases. nih.gov
The determination of these linkages has been achieved through techniques such as NMR spectroscopy and mass spectrometry performed on the isolated Kdo oligosaccharide. nih.gov The β-anomeric configuration of these Kdo residues is a distinguishing feature compared to the α-linked Kdo found in lipopolysaccharides. nih.gov The formation of these linkages is catalyzed by retaining glycosyltransferases, which preserve the stereochemistry of the anomeric carbon of the donor sugar. nih.govnih.gov
The specific pattern of alternating linkages is essential for the subsequent addition of the diverse, serotype-specific capsular polysaccharides. nih.gov This conserved linker structure, therefore, represents a potential target for the development of broad-spectrum antibacterial agents.
| Glycosidic Linkage | Description | Enzyme Domain Responsible (in KpsC) |
| β-(2→4) | Linkage between the C2 of one Kdo residue and the C4 of the adjacent Kdo residue. nih.govnih.gov | N-terminal domain nih.govnih.gov |
| β-(2→7) | Linkage between the C2 of one Kdo residue and the C7 of the adjacent Kdo residue. nih.govnih.gov | C-terminal domain nih.govnih.gov |
Glycosyltransferases Involved in β-Kdo Biosynthesis
The biosynthesis of β-Kdo-containing polysaccharides is mediated by a specific class of enzymes known as β-Kdo transferases. These enzymes belong to the glycosyltransferase (GT) family and are responsible for transferring Kdo from an activated donor, typically CMP-β-Kdo, to an acceptor molecule. nih.gov Two well-characterized β-Kdo transferases are KpsC from Escherichia coli and WbbB from Raoultella terrigena. nih.govnih.gov
KpsC is a bifunctional enzyme with two distinct glycosyltransferase domains. nih.gov The N-terminal domain catalyzes the formation of β-(2→4) linkages, while the C-terminal domain is responsible for β-(2→7) linkages. nih.gov This dual activity allows KpsC to polymerize the alternating β-Kdo linker found in group 2 capsules. nih.govnih.gov KpsC is a retaining glycosyltransferase, meaning it preserves the β-anomeric configuration of the Kdo donor. nih.govnih.gov
WbbB is another retaining β-Kdo glycosyltransferase involved in the synthesis of the O-antigen of lipopolysaccharide in Raoultella terrigena. nih.gov It contains an N-terminal glycosyltransferase domain that adds a terminal β-Kdo residue to the O-antigen saccharide. nih.gov Like KpsC, WbbB utilizes a double-displacement mechanism, which is unusual for retaining glycosyltransferases. nih.govbohrium.com
These enzymes are part of the GT99 and GT107 families in the Carbohydrate-Active enZymes (CAZy) database. nih.govresearchgate.net Their biochemical characterization has been crucial for understanding the assembly of bacterial surface polysaccharides and has identified them as potential targets for novel antibacterial therapies. nih.gov
| Enzyme | Organism | Function | Glycosyltransferase Family |
| KpsC | Escherichia coli | Polymerizes alternating β-(2→4) and β-(2→7) Kdo linker for capsular polysaccharides. nih.govnih.gov | GT99, GT107 (founding member) nih.govnih.govresearchgate.net |
| WbbB | Raoultella terrigena | Adds a terminal β-Kdo residue to the O-antigen saccharide. nih.gov | GT99 doi.org |
The catalytic mechanism of retaining glycosyltransferases has been a subject of significant research. While many retaining GTs are thought to utilize a front-side SNi-like (substitution nucleophilic internal) mechanism, recent studies on β-Kdo transferases like WbbB and KpsC have provided strong evidence for an alternative double-displacement mechanism. nih.govnih.govbohrium.com
The hallmark of a double-displacement mechanism is the formation of a covalent glycosyl-enzyme intermediate. bohrium.comacs.org In this two-step process, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the donor sugar, displacing the leaving group and forming a covalent adduct with inversion of stereochemistry. Subsequently, the acceptor molecule attacks the anomeric carbon of the adduct, leading to the formation of the glycosidic bond with a second inversion of stereochemistry, resulting in a net retention of the original anomeric configuration. acs.org
For both WbbB and KpsC, mass spectrometry and X-ray crystallography have provided direct evidence for the formation of a covalent adduct between a conserved aspartate residue in the active site and the Kdo sugar. nih.govnih.govnih.gov In WbbB, this nucleophilic residue is Asp232, and in the N-terminal domain of KpsC, it is Asp160. nih.govnih.gov
Further structural studies of WbbB have revealed that after the formation of the covalent adduct, the enzyme-linked Kdo intermediate undergoes a rotational rearrangement within the active site. nih.govbohrium.com This repositioning is necessary to accommodate the acceptor substrate for the second step of the reaction. nih.govbohrium.com Quantum mechanics/molecular mechanics (QM/MM) metadynamics simulations have supported this double-displacement mechanism, showing that the carboxylate group of the Kdo sugar itself can assist in the reaction by mediating proton transfer. url.eduresearchgate.net This detailed mechanistic understanding of β-Kdo transferases opens new avenues for the design of specific inhibitors that could block bacterial polysaccharide biosynthesis. nih.gov
| Enzyme | Nucleophilic Residue | Evidence for Covalent Adduct | Key Mechanistic Feature |
| WbbB | Asp232 nih.govnih.gov | Mass spectrometry, X-ray crystallography nih.govnih.gov | Rotational rearrangement of the Kdo-adduct intermediate. nih.govbohrium.com |
| KpsC (N-terminal domain) | Asp160 nih.gov | Mass spectrometry, X-ray crystallography nih.gov | Shared double-displacement mechanism with WbbB. nih.gov |
Mechanistic Studies of Retaining β-Kdo Glycosyltransferases
Identification and Role of Catalytic Nucleophiles
In enzyme-catalyzed reactions, a catalytic nucleophile is a crucial amino acid residue within the active site that donates an electron pair to a substrate, forming a transient covalent bond. numberanalytics.com This process, known as nucleophilic catalysis, is a fundamental strategy employed by many enzymes, particularly hydrolases and transferases, to accelerate chemical reactions. numberanalytics.comwikipedia.org The identification and characterization of these nucleophiles are paramount to understanding the enzyme's mechanism.
Several methods are employed to identify a catalytic nucleophile. cazypedia.org One primary technique is the kinetic analysis of site-directed mutants. cazypedia.org By substituting a candidate residue with a non-nucleophilic one, such as alanine, a dramatic decrease in the catalytic rate constant (kcat), often by several orders of magnitude, can indicate the residue's role as the nucleophile. cazypedia.org Another powerful method is mechanism-based labeling, where a specialized inhibitor forms a stable covalent bond with the nucleophile, allowing for its identification through techniques like X-ray crystallography or mass spectrometry-based peptide mapping. cazypedia.org
In enzymes that process sugar molecules, such as glycoside hydrolases, the catalytic nucleophile attacks the anomeric carbon of the sugar. cazypedia.org This often occurs in a two-step, double-displacement mechanism (the Koshland retaining mechanism). cazypedia.org In the first step (glycosylation), the enzyme's nucleophile attacks the substrate, displacing the aglycon and forming a covalent glycosyl-enzyme intermediate. cazypedia.orgmdpi.com In the second step (deglycosylation), a water molecule hydrolyzes this intermediate, releasing the product and regenerating the free enzyme. cazypedia.orgmdpi.com
The specific amino acid that functions as the nucleophile can vary. In many glycoside hydrolases, the nucleophiles are the carboxylate side chains of aspartic acid (Asp) or glutamic acid (Glu). mdpi.comresearchgate.netnih.gov These residues are often part of a catalytic triad (B1167595) , a precisely oriented group of three amino acids. wikipedia.org A common triad involves an acid, a base, and a nucleophile (e.g., Asp-His-Ser). The acidic and basic residues work in concert to polarize and activate the nucleophilic residue, enhancing its reactivity towards the substrate. wikipedia.org Other residues, such as serine, cysteine, and threonine, can also act as the primary nucleophile. numberanalytics.comwikipedia.org The involvement of a cysteine residue, with its thiol group, is particularly relevant as it leads to the formation of a transient thioglycosyl-enzyme intermediate.
Conformational Dynamics and Active Site Rearrangements
The concept that "structure determines function" is fundamental to enzymology, yet a static picture of an enzyme's active site is incomplete. nih.gov Enzymes are dynamic entities, and their catalytic power relies on a range of motions and conformational rearrangements occurring on timescales from nanoseconds to milliseconds. nih.gov These dynamics are essential for substrate binding, positioning of catalytic groups, stabilization of transition states, and release of products. pnas.org
A comprehensive study of 925 enzyme families revealed that active sites can be inherently rigid or flexible to varying degrees, and this flexibility is often critical for their catalytic function. nih.gov Research indicates that approximately two-thirds of enzyme active sites are flexible, with the variability often concentrated in the side chains of a subset of catalytic residues. nih.gov These motions are not random; they are specific and functional, allowing the enzyme to cycle through the different conformational states required for catalysis. pnas.org
For instance, studies on α-amylase have shown that fluctuations in the distance between the catalytic nucleophile (Asp197) and the anomeric carbon of the substrate are a key feature of the enzyme's dynamics. nih.govacs.org These movements, along with the rearrangement of other active site residues, ensure that the substrate is in a catalytically competent conformation, primed for reaction. nih.gov Similarly, research on ketosteroid isomerase using X-ray crystallography to derive conformational ensembles has demonstrated that an optimized level of conformational heterogeneity allows the enzyme to efficiently catalyze multiple reaction steps. pnas.orgnsf.gov These findings underscore that catalysis is not just about the static positioning of residues but also about the controlled flexibility that allows the active site to adapt throughout the reaction cycle. pnas.org
These principles of conformational dynamics and active site rearrangement are broadly applicable to all enzymes, including those that metabolize β-Kdo. The binding of a β-Kdo substrate would induce specific conformational changes, orienting the sugar within the active site and positioning the catalytic nucleophile and acid/base residues for optimal reactivity. The subsequent chemical transformation and release of the product would also be coupled to further rearrangements, returning the enzyme to its initial state, ready for another catalytic cycle.
Enzymatic Targets and Inhibition Strategies
β-Kdo Derivatives as Inhibitors of CMP-Kdo Synthetase
CMP-Kdo synthetase (CKS), also known as 3-deoxy-D-manno-octulosonate cytidyltransferase, is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. nih.govtandfonline.com CKS catalyzes the activation of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) by transferring a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP) to the Kdo sugar. The resulting product, CMP-Kdo, is the activated sugar nucleotide required for incorporation into the growing LPS core. Given its central role in a pathway vital for bacterial survival, CKS is an attractive target for the development of novel antibacterial agents.
A key strategy for inhibiting CKS involves the design and synthesis of analogues of its natural substrate, Kdo. By modifying the Kdo structure, these derivatives can bind to the enzyme's active site but cannot be processed correctly, leading to competitive inhibition. One of the earliest and most significant breakthroughs in this area was the discovery that a 2-deoxy analogue of β-Kdo, specifically 2,6-anhydro-3-deoxy-D-glycero-D-galacto-octonate, acts as a potent inhibitor of CKS, with a reported inhibition constant (Ki) of 3.9 µM. nih.govacs.org The removal of the hydroxyl group at the C-2 position is a critical modification that disrupts the enzyme's catalytic mechanism. This compound was also found to inhibit the CKS from the plant Arabidopsis thaliana. soton.ac.uk
Building on this principle, researchers have synthesized and tested a variety of other Kdo derivatives. nih.govnih.gov Modifications have often focused on the C-8 position of the 2-deoxy-β-Kdo scaffold. nih.govtandfonline.com For example, replacing the 8-hydroxyl group with functionalities like guanidine, di(carbamoylethyl)amino, or benzyloxycarbonylamino groups resulted in compounds that moderately inhibit CKS activity. nih.govtandfonline.com Other potent competitive inhibitors include 8-amino-2-deoxy-Kdo and 8-aminomethyl-2-deoxy-Kdo, which displayed Ki values in the low micromolar range. nih.gov While many of these analogues show good inhibitory activity against the purified enzyme, their effectiveness as whole-cell antibacterial agents has often been limited by poor permeation across the bacterial cell membrane. nih.gov
Table 1: Inhibition of CMP-Kdo Synthetase by β-Kdo Derivatives
| Compound Name | Modification from Kdo | Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| 2,6-anhydro-3-deoxy-D-glycero-D-galacto-octonate | 2-deoxy analogue | 3.9 µM | nih.gov |
| 8-amino-2-deoxy-Kdo | 2-deoxy, 8-amino substitution | 4.2 µM | nih.gov |
| 8-aminomethyl-2-deoxy-Kdo | 2-deoxy, 8-aminomethyl substitution | 2.5 µM | nih.gov |
| 8-guanidino-2-deoxy-β-Kdo | 2-deoxy, 8-guanidino substitution | Moderate Inhibition | nih.govtandfonline.com |
| 8-[di(carbamoylethyl)amino]-2-deoxy-β-Kdo | 2-deoxy, 8-[di(carbamoylethyl)amino] substitution | Moderate Inhibition | nih.govtandfonline.com |
Advanced Applications and Analog Design
Rational Design of β-Kdo Analogs
The rational design of β-Kdo analogs aims to create molecules with enhanced metabolic stability, specific inhibitory properties, or improved characteristics for use as biochemical probes. These efforts are crucial for dissecting the biological roles of Kdo-containing structures and for developing potential therapeutic agents.
A significant challenge in utilizing natural O-glycosides for in vivo studies is their susceptibility to enzymatic cleavage by glycosidases. To overcome this, metabolically stable C-glycoside analogs, where the anomeric oxygen is replaced by a methylene (B1212753) group (CH₂), have been developed. This C-C linkage is resistant to hydrolysis, making these analogs valuable tools for biological applications. nih.gov
An efficient method for the stereoselective synthesis of β-Kdo C-glycosides involves a Samarium(II) iodide (SmI₂)-mediated Reformatsky reaction. acs.orgacs.org This approach utilizes readily available peracetylated anomeric acetate (B1210297) or anomeric 2-pyridyl sulfide (B99878) of Kdo as donors, which couple with various carbonyl compounds to form the desired β-Kdo C-glycosides. acs.org The use of 2-pyridyl sulfide as a leaving group was found to be advantageous in certain reactions, affording high yields. acs.org For instance, the synthesis of a β-Kdo C-glycoside equipped with an aminopropyl linker demonstrates the utility of this method in creating practical constructs for conjugation to other biomolecules for further study. acs.orgacs.org
Conversely, achieving the α-anomer, which is also found in important natural products, required a different strategy. Researchers discovered that using a Kdo donor with a bulky tert-butyl ester group could reverse the typical stereochemical outcome of C-glycosylation, leading to the selective formation of the α-C-disaccharide of Kdo. acs.orgnih.gov
| Analog Type | Key Reaction | Donor Type | Promoter/Reagent | Key Finding | Reference |
|---|---|---|---|---|---|
| β-Kdo C-glycoside | Reformatsky Reaction | Anomeric acetate or 2-pyridyl sulfide | SmI₂ | Efficient and stereoselective synthesis of β-analogs. acs.orgacs.org | acs.orgacs.org |
| α-Kdo C-disaccharide | C-glycosylation | tert-butyl ester Kdo chloride | SmI₂ | Bulky ester group reverses stereoselectivity to favor the α-anomer. acs.orgnih.gov | acs.orgnih.gov |
| α-allyl C-glycoside | Radical Reaction | Phenyl thioglycoside | Allyltributyltin | Photochemically initiated reaction provided high stereoselectivity for the α-anomer. researchgate.net | researchgate.net |
Phosphonate (B1237965) analogs of sugars, where the anomeric carbon or another carbon atom is replaced by phosphorus, are designed as stable mimics of natural phosphates or as transition-state inhibitors for enzymes. In the context of Kdo, phosphonate analogs have been pursued as potential inhibitors of CMP-Kdo synthetase, an enzyme critical for the biosynthesis of bacterial lipopolysaccharides. nih.gov
The synthesis of these analogs is complex. One attempted route aimed to create a cyclic phosphonate analog of β-Kdo, specifically (2R)-2-carboxy-6-(1',2'-dihydroxyethyl)-4,5-dihydroxy-D-manno-1,2λ⁵-oxaphosphorinan-2-one, as a potential enzyme inhibitor. nih.gov The synthetic pathway involved multiple steps, including reduction-oxidation and Arbuzov reactions on protected sugar intermediates. nih.gov While the synthesis produced various phosphonate intermediates, and their stereochemistry at the phosphorus center was successfully assigned using NMR studies, the final deprotection steps to yield the target cyclic carboxyphosphonate were unsuccessful, leading instead to an acyclic product. nih.gov Despite the challenges in achieving the final target, these studies provide valuable insights into the synthesis of complex sugar phosphonates for use as biochemical probes. nih.govnih.govorganic-chemistry.org
Glycomimetics are molecules designed to mimic the structure and function of native carbohydrates but possess improved properties, such as enhanced metabolic stability, bioavailability, and potentially higher affinity or selectivity for their protein targets. nih.govnih.govresearchgate.net The design of glycomimetics is a key strategy for developing research tools and therapeutic candidates that circumvent the inherent drawbacks of natural sugars. nih.govnih.gov
In the field of Kdo research, glycomimetic design focuses on creating stable analogs that can be used to study and interfere with biological processes involving Kdo. tsu.edu This includes developing inhibitors for glycosyltransferases, the enzymes that assemble Kdo-containing oligosaccharides. nih.govnih.gov For example, KpsC is a bacterial enzyme with two distinct β-Kdo glycosyltransferase modules responsible for assembling a conserved oligosaccharide core in many pathogenic bacteria. nih.gov Developing glycomimetic inhibitors that target such conserved enzymes is a promising strategy for broad-spectrum antibacterial agents. nih.gov The design process for these constructs leverages structural data from crystallography and NMR to create mimics that retain key binding interactions while incorporating features that improve their drug-like properties. nih.gov
Synthetic Approaches to Complex β-Kdo-Containing Oligosaccharides for Biochemical Research
The chemical synthesis of complex oligosaccharides containing β-Kdo is essential for validating structures, studying their immunological activity, and developing carbohydrate-based vaccines. These syntheses are challenging due to the need for precise control over stereochemistry and regioselectivity.
The assembly of Kdo oligomers and branched glycans, which are characteristic features of the inner core region of LPS in many Gram-negative bacteria, requires sophisticated synthetic strategies. nih.govnih.gov For instance, the LPS of Acinetobacter haemolyticus contains a complex pentasaccharide with an α-Kdo-(2→4)-Kdo disaccharide unit. nih.gov
One successful approach to such structures involves a convergent strategy, where a pre-assembled α-Kdo-(2→4)-Kdo disaccharide acceptor is coupled with a protected glucose donor. nih.gov This method proved more effective than attempting to add the second Kdo unit to a pre-existing glucosyl-Kdo structure. Subsequent steps, including regioselective deprotection and further glycosylation, allowed for the elongation of the chain to form the target tri- to pentasaccharide structures. nih.gov Similarly, the synthesis of a challenging 4,5-branched Kdo trisaccharide found in Acinetobacter baumannii strains has been achieved, highlighting the progress in accessing these highly complex bacterial glycans. researchgate.net These synthetic routes provide access to pure, well-defined oligosaccharides that are crucial for investigating the structure-function relationships of bacterial LPS. nih.govyoutube.com
One-pot glycosylation represents a highly efficient strategy for the rapid assembly of oligosaccharides, minimizing the need for intermediate purification steps and thereby saving time and resources. nih.govyoutube.com This methodology often relies on the programmable reactivity of different glycosyl donors. acs.orgtmu.edu.tw Thioglycosides, such as p-toluoylthio (STol) glycosides, are exceptionally well-suited for this purpose due to their stability and tunable reactivity. acs.org
The reactivity of a thioglycoside donor can be modulated by its protecting groups; "armed" donors with electron-donating groups (like benzyl (B1604629) ethers) are more reactive than "disarmed" donors with electron-withdrawing groups (like esters). By creating a database of thioglycoside building blocks with quantitatively determined relative reactivity values (RRVs), chemists can design a sequence where a more reactive donor is coupled to a less reactive donor (acting as an acceptor). acs.org Following the first coupling, the newly formed product becomes the acceptor for the next, even more reactive donor in the sequence, all within a single reaction flask. acs.orgtmu.edu.tw
Analytical and Computational Methodologies in β Kdo Research
Spectroscopic Characterization of Synthetic Intermediates and Products
Spectroscopic techniques are indispensable for the structural verification of β-Kdo thioglycosides and their precursors. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.
Nuclear Magnetic Resonance Spectroscopy for Anomeric Configuration and Linkage Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. In the context of β-Kdo thioglycosides, ¹H and ¹³C NMR are fundamental for confirming the anomeric configuration (α or β) and the position of the glycosidic linkage. creative-proteomics.comresearchgate.net
The anomeric proton (H-1) signal in the ¹H NMR spectrum is particularly diagnostic. creative-proteomics.com Generally, the anomeric protons of β-glycosides resonate upfield (at a lower chemical shift) compared to their α-counterparts. creative-proteomics.com For instance, the β-anomeric proton of a Kdo derivative might appear around 4.5 ppm, while the α-anomeric proton would be further downfield at approximately 5.1 ppm. creative-proteomics.com Furthermore, the coupling constant between the anomeric proton and the proton at C-2 (³J(H1,H2)) can provide valuable stereochemical information, although the absence of a proton at C-2 in Kdo complicates this analysis. unimo.it
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Anomeric Centers of Kdo Derivatives
| Anomer | ¹H (H-1) Chemical Shift (ppm) | ¹³C (C-1) Chemical Shift (ppm) | Reference |
|---|---|---|---|
| α-Anomer | ~5.1 | > 100 | creative-proteomics.com |
| β-Anomer | ~4.5 | < 100 | creative-proteomics.comnih.gov |
Note: Exact chemical shifts can vary depending on the solvent, protecting groups, and the nature of the aglycone.
Mass Spectrometry for Product Elucidation and Covalent Adduct Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of synthetic β-Kdo thioglycosides and to confirm the formation of desired products. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule, which is crucial for verifying its identity. nih.gov
In the context of studying the interactions of β-Kdo thioglycosides with enzymes, MS plays a critical role in identifying covalent adducts. nih.gov For example, in the study of retaining glycosyltransferases that proceed through a double-displacement mechanism, MS can be used to detect the formation of a covalent intermediate between the Kdo sugar and a nucleophilic residue (e.g., aspartate or glutamate) in the enzyme's active site. url.edu This is often achieved by techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Tandem mass spectrometry (MS/MS) can further be employed to fragment the adducted peptide and pinpoint the exact amino acid residue that has been modified. nih.gov This information is invaluable for understanding the catalytic mechanism of these enzymes. url.edu
Theoretical Chemistry and Computational Modeling
Computational methods have become increasingly powerful in complementing experimental studies of β-Kdo thioglycosides. These approaches provide insights into reaction mechanisms and enzyme-ligand interactions at an atomic level of detail that is often inaccessible through experimental techniques alone.
Density Functional Theory for Elucidating Reaction Mechanisms in Chemical Synthesis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ntu.edu.sg In the realm of β-Kdo thioglycoside synthesis, DFT calculations are employed to elucidate the mechanisms of glycosylation reactions. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely reaction pathway. ntu.edu.sg
For instance, DFT can be used to study the nature of the glycosyl donor, the role of the activating reagent, and the influence of protecting groups on the stereochemical outcome of the glycosylation. nih.gov These calculations can help rationalize why a particular set of reaction conditions leads to the formation of the β-anomer over the α-anomer, or vice versa. researchgate.net The insights gained from DFT studies can guide the development of new and more efficient synthetic strategies for preparing β-Kdo thioglycosides.
Molecular Dynamics and Quantum Mechanics/Molecular Mechanics for Enzyme Mechanism Studies
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov When applied to enzyme-ligand complexes, MD simulations can provide a dynamic view of how a β-Kdo thioglycoside interacts with its target enzyme. doi.org These simulations can reveal key information about the conformational changes that occur upon ligand binding, the role of specific amino acid residues in the active site, and the network of hydrogen bonds and other non-covalent interactions that stabilize the complex. nih.gov
For a more detailed understanding of the chemical steps involved in enzyme catalysis, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.gov In a QM/MM simulation, the region of the system where bond-breaking and bond-forming events occur (e.g., the β-Kdo thioglycoside and the key active site residues) is treated with a high-level quantum mechanical method, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. mit.educncb.ac.cn This approach allows for the study of enzymatic reactions with a balance of accuracy and computational feasibility. nih.gov QM/MM simulations have been instrumental in elucidating the mechanisms of glycosyltransferases, including those that process Kdo-containing substrates. doi.org
Crystallographic Analysis of Enzyme-Ligand Complexes for Structural Elucidation of Catalysis
X-ray crystallography is a powerful experimental technique that allows for the determination of the three-dimensional atomic structure of a molecule in its crystalline state. umn.edu In the study of β-Kdo thioglycosides, obtaining a crystal structure of an enzyme in complex with a β-Kdo thioglycoside or a related analogue can provide invaluable insights into the molecular basis of catalysis. nih.gov
These crystal structures can reveal the precise orientation of the β-Kdo thioglycoside in the enzyme's active site, the specific interactions it makes with surrounding amino acid residues, and any conformational changes that the enzyme undergoes upon ligand binding. nih.gov This information is crucial for understanding how the enzyme recognizes its substrate and facilitates the glycosyl transfer reaction. nih.gov By providing a static snapshot of the enzyme-ligand complex, X-ray crystallography complements the dynamic information obtained from MD and QM/MM simulations, offering a more complete picture of the catalytic process. nih.gov
Q & A
What are the common synthetic routes for preparing β-Kdo thioglycosides, and what are their key challenges?
Basic Question
β-Kdo thioglycosides are typically synthesized via Lewis acid-catalyzed reactions between trichloroacetimidate donors and thiol acceptors. For example, BF₃·OEt₂ or SnCl₄ can promote glycosidation, though the choice of catalyst impacts anomeric selectivity . Key challenges include:
- Purification complexity : Post-reaction workup often requires pH adjustments and crystallization steps to isolate the desired anomer.
- Anomerization : Uncontrolled α/β ratio due to reaction conditions (e.g., prolonged exposure to Lewis acids) .
- Byproduct formation : Competing hydrolysis or decomposition of intermediates necessitates rigorous monitoring (e.g., TLC or HPLC) .
How can researchers characterize the anomeric configuration of β-Kdo thioglycosides?
Basic Question
Anomeric configuration is confirmed using:
- NMR spectroscopy : H and C NMR to identify coupling constants () and chemical shifts. For β-anomers, values typically range 1–3 Hz, distinguishing them from α-anomers ( Hz) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Definitive structural assignment for crystalline derivatives .
How can anomerization during β-Kdo thioglycoside synthesis be monitored and controlled?
Advanced Question
Anomerization is tracked via:
- TLC analysis : Spot intensity ratios of α/β anomers over time reveal kinetic vs. thermodynamic control .
- Catalyst optimization : Replacing BF₃·OEt₂ with SnCl₄ reduces degradation and improves β-selectivity in peracetylated derivatives .
- Reaction quenching : Rapid cooling or neutralization after reaching equilibrium minimizes post-synthesis anomerization .
What methodologies are effective in resolving contradictory data regarding stereochemical outcomes in β-Kdo thioglycoside reactions?
Advanced Question
Contradictions (e.g., α/β ratios varying with thiol substituents) are addressed by:
- Control experiments : Isolating β-thioglycoside and subjecting it to reaction conditions without donors to confirm anomerization pathways .
- Advanced analytics : Circular dichroism (CD) or NOESY NMR to differentiate stereoisomers .
- Computational modeling : DFT calculations to predict thermodynamic stability of anomers under specific conditions .
What strategies ensure reproducibility in β-Kdo thioglycoside synthesis protocols?
Basic Question
Reproducibility requires:
- Standardized conditions : Documenting exact catalyst concentrations, temperature, and reaction times .
- Reagent purity : Using anhydrous solvents and freshly distilled Lewis acids to avoid side reactions .
- Supplementary data : Publishing detailed spectral data (NMR, HRMS) and crystallographic parameters in supporting information .
How can radical translocation chemistry be applied to functionalize β-Kdo thioglycosides?
Advanced Question
Radical-based approaches involve:
- Initiation : UV light or AIBN to generate thiyl radicals from β-Kdo thioglycosides .
- Mechanistic studies : EPR spectroscopy to track radical intermediates and translocation pathways .
- Applications : Site-selective C–H functionalization for generating bioactive analogs (e.g., antimycobacterial agents) .
What are the limitations of current analytical techniques in quantifying β-Kdo thioglycosides in biological matrices?
Advanced Question
Challenges include:
- Matrix interference : Co-eluting biomolecules in LC-MS require orthogonal separation methods (e.g., HILIC chromatography) .
- Sensitivity limits : Low-abundance metabolites may necessitate isotopic labeling or derivatization (e.g., permethylation) for detection .
- Validation : Cross-referencing with synthetic standards to confirm quantification accuracy .
How can researchers design experiments to test the hypothesis that β-Kdo thioglycosides inhibit bacterial glycosyltransferases?
Advanced Question
Methodological steps:
Enzyme assays : Purified glycosyltransferases incubated with β-Kdo thioglycosides and UDP-sugar donors; monitor inhibition via HPLC or fluorescence quenching .
Docking studies : Molecular dynamics simulations to predict binding affinities .
Mutagenesis : Testing enzyme variants to identify active-site interactions .
What are the best practices for formulating a research question on β-Kdo thioglycoside bioactivity?
Basic Question
Use the PICO(T) framework:
- Population : Target organism (e.g., Mycobacterium tuberculosis).
- Intervention : β-Kdo thioglycoside derivatives.
- Comparison : Existing inhibitors (e.g., mycothiol analogs).
- Outcome : MIC (minimum inhibitory concentration) values.
- Time : Exposure duration in assays .
How should contradictory results in β-Kdo thioglycoside stability studies be analyzed?
Advanced Question
Approaches include:
- Meta-analysis : Aggregating data from multiple studies to identify confounding variables (e.g., solvent polarity, temperature) .
- Error source mapping : Comparing experimental protocols (e.g., degassing steps in radical reactions) .
- Collaborative verification : Independent replication in separate labs using shared reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
